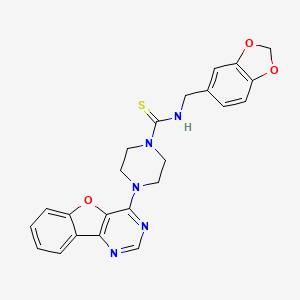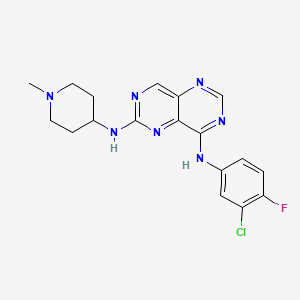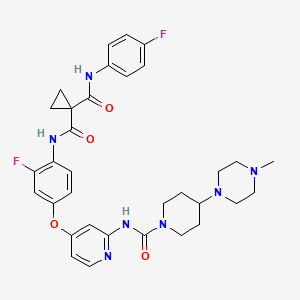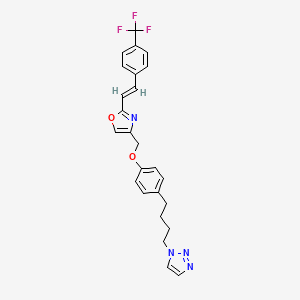
Amuvatinib
概述
描述
Amuvatinib, also known as MP-470 or HPK 56, is an orally administered, selective multi-targeted tyrosine kinase inhibitor . It has been used in trials studying the treatment of Solid Tumors and Small Cell Lung Carcinoma . It suppresses c-MET, c-RET, and the mutant forms of c-KIT, PDGFR, and FLT3 . Additionally, Amuvatinib also suppresses Rad51 protein, a critical component of double-stranded DNA repair in cancer cells .
Molecular Structure Analysis
Amuvatinib is a small molecule with a molecular weight of 447.51 . Its chemical formula is C23H21N5O3S . The exact molecular structure analysis is not provided in the search results.Physical And Chemical Properties Analysis
Amuvatinib has a molecular weight of 447.51 and a chemical formula of C23H21N5O3S . The specific physical properties such as melting point, boiling point, and solubility are not provided in the search results.科学研究应用
Tyrosine Kinase Inhibition
Amuvatinib is a multi-targeted tyrosine kinase inhibitor . It has shown in vitro inhibitory activity against multiple human tyrosine kinases, including mutant KIT and platelet-derived growth factor receptor alpha (PDGFRα) .
Treatment of Advanced Solid Tumors
Amuvatinib has been investigated in a first-in-human, single-agent, phase I, accelerated titration, dose-escalation trial in patients with solid tumors refractory to prior therapies or for which no standard therapy existed . The drug was well tolerated up to 1,500 mg/day .
Gastrointestinal Stromal Tumor (GIST) Treatment
In the same study, a GIST patient who previously failed imatinib and sunitinib had a 2– [18F]fluoro-2-deoxyglucose positron emission tomography response and clinical stable disease .
DNA Repair Inhibition
Amuvatinib is also active as a DNA repair protein Rad51 inhibitor following chemotherapy . This property of Amuvatinib has been utilized in combination with DNA damaging agents resulting in clinical responses in SCLC patients .
Glucose Starvation
Amuvatinib derivatives have been tested for their selective toxicity towards glucose-starved tumor cells . One of the derivatives was found to be efficacious in tumor cells experiencing glucose starvation .
Mitochondrial Inhibition
The same derivative of Amuvatinib was found to inhibit mitochondrial membrane potential . This finding supports the concept that tumor cells are dependent on mitochondria under glucose starvation .
作用机制
Target of Action
Amuvatinib is a selective multi-targeted tyrosine kinase inhibitor . Its primary targets include c-MET , c-RET , and the mutant forms of c-KIT , PDGFR , and FLT3 . These targets play crucial roles in cell growth, survival, and differentiation .
Mode of Action
Amuvatinib interacts with its targets by inhibiting their tyrosine kinase activity . This suppression prevents the phosphorylation of these proteins, disrupting the signal transduction pathways they are involved in . Additionally, amuvatinib suppresses Rad51 protein , a critical component of double-stranded DNA repair in cancer cells .
Biochemical Pathways
The inhibition of these targets by amuvatinib affects several biochemical pathways. For instance, the suppression of c-MET and c-RET can disrupt the HGF/MET signaling pathway , which promotes cell survival, migration, and motility . The inhibition of mutant forms of c-KIT and PDGFR can affect pathways involved in cell proliferation and survival . The suppression of Rad51 disrupts the homologous recombination repair process in cells, which can lead to increased DNA damage .
Result of Action
The inhibition of tyrosine kinases and suppression of Rad51 by amuvatinib can lead to decreased cell proliferation and increased cell death . For instance, in a study, amuvatinib treatment resulted in growth inhibition and increased cell death in a high HGF-expressing myeloma cell line .
Action Environment
The action of amuvatinib can be influenced by various environmental factors. For instance, the presence of a high-fat meal was found to increase the rate and extent of absorption of amuvatinib . .
安全和危害
未来方向
While the specific future directions for Amuvatinib are not detailed in the search results, it is suggested that further investigation into single-agent Amuvatinib in refractory GIST is warranted . Additionally, research is being conducted to identify new molecules with potential antineoplastic activity . The potential for further study of Amuvatinib in SCLC patients with high c-Kit expression is also suggested .
属性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-([1]benzofuro[3,2-d]pyrimidin-4-yl)piperazine-1-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3S/c32-23(24-12-15-5-6-18-19(11-15)30-14-29-18)28-9-7-27(8-10-28)22-21-20(25-13-26-22)16-3-1-2-4-17(16)31-21/h1-6,11,13H,7-10,12,14H2,(H,24,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFDIMHVKGYHRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2OC4=CC=CC=C43)C(=S)NCC5=CC6=C(C=C5)OCO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50234176 | |
| Record name | Amuvatinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50234176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Amuvatinib | |
CAS RN |
850879-09-3 | |
| Record name | Amuvatinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0850879093 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amuvatinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12742 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Amuvatinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50234176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMUVATINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SO9S6QZB4R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Amuvatinib is a multi-targeted tyrosine kinase inhibitor (TKI) that primarily targets c-KIT, PDGFRα, and AXL. [, , , , ] It exerts its effects by binding to the intracellular tyrosine kinase domain of these receptors, thereby inhibiting their downstream signaling pathways. [] This inhibition impacts various cellular processes, including cell proliferation, survival, and migration. [, , , ]
A: Amuvatinib has been shown to disrupt DNA repair mechanisms, particularly by suppressing the homologous recombination protein RAD51. [, ] This effect enhances the sensitivity of tumor cells to DNA-damaging agents, such as etoposide and doxorubicin. []
A: The molecular formula of Amuvatinib hydrochloride is C25H26FN5O3S · HCl, and its molecular weight is 530.04 g/mol. []
A: Recent research has revealed that Amuvatinib exhibits potent antiviral activity against SARS-CoV-2. [] It effectively blocks viral infection at the entry step, specifically by inhibiting the cleavage of angiotensin-converting enzyme 2 (ACE2), the cellular receptor for the virus. [] This action prevents the binding and attachment of the virus to host cells, thereby halting the infection process.
A: Preclinical studies have demonstrated promising antitumor activity of Amuvatinib in various cancer types, including gastrointestinal stromal tumors (GIST), [, ] small cell lung cancer (SCLC), [, , ] melanoma, [] prostate cancer, [, ] and osteosarcoma. []
A: Studies have shown that c-KIT is frequently co-expressed with other RTKs, such as HER1 and c-Met, in GIST cells. [] This finding suggests that targeting multiple RTKs simultaneously, such as combining Amuvatinib with inhibitors of HER1 (e.g., afatinib, erlotinib) or c-Met, could be a viable strategy to overcome resistance to imatinib, a first-line TKI used in GIST treatment. []
A: Research indicates that suppressing βIII-tubulin, a protein linked to aggressive tumor behavior and chemotherapy resistance in NSCLC, enhances the efficacy of Amuvatinib in inhibiting cell proliferation. [] This effect is particularly notable in NSCLC cells expressing the receptor tyrosine kinase c-Met, suggesting a potential synergistic effect between βIII-tubulin suppression and c-Met inhibition. []
A: Although further investigation is warranted, preliminary data from a Phase 2 study suggest that high c-Kit expression in SCLC patients might be associated with a more durable disease control in response to Amuvatinib treatment. []
A: Studies using LNCaP (PTEN-deficient) and DU145 (PTEN-proficient) prostate cancer cell lines revealed distinct responses to Amuvatinib in combination with erlotinib. [] In LNCaP cells, the combination decreased p-4EBP1 and cyclin D1 levels without affecting p-ERK. [] Conversely, in DU145 cells, the combination reduced p-ERK and cyclin D1 levels without affecting p-4EBP1. [] These findings highlight the importance of considering the genetic background and signaling pathway dependencies of different tumor types when designing therapeutic strategies with Amuvatinib.
A: Research has implicated AXL in promoting epithelial-to-mesenchymal transition (EMT), a process associated with cancer stem cell (CSC) formation, metastasis, and treatment resistance in breast cancer. [] Amuvatinib, by inhibiting AXL kinase activity, has been shown to reverse EMT in breast cancer cells, attenuate CSC self-renewal, and restore sensitivity to chemotherapy. []
ANone: Although specific resistance mechanisms to Amuvatinib are still under investigation, some insights can be gleaned from its similarities to other TKIs. Resistance to TKIs, in general, can arise from various factors, including secondary mutations in the target kinase, activation of alternative signaling pathways, and upregulation of drug efflux pumps.
A: Given its multi-targeted nature and ability to modulate both tumor cell signaling and DNA repair, Amuvatinib holds promise as a component of combination therapeutic strategies. Preclinical studies have shown synergy between Amuvatinib and DNA-damaging agents, [, ] as well as other targeted therapies. [, ] Clinical trials are exploring its potential in combination with platinum-etoposide chemotherapy in SCLC [, ] and other solid tumors. []
A: Amuvatinib is orally bioavailable and has been evaluated in multiple Phase 1 clinical trials. [, , ] Detailed pharmacokinetic data, including absorption, distribution, metabolism, and excretion profiles, can be found in published reports. []
A: While generally well-tolerated, common adverse events associated with Amuvatinib in clinical trials have included neutropenia, fatigue, alopecia, diarrhea, thrombocytopenia, and anemia. [, , ] The safety profile of Amuvatinib is consistent with other multi-targeted TKIs.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-Methoxy-N-[(2E)-3-[4-[[3-methyl-4-[(6-methyl-3-pyridinyl)oxy]phenyl]amino]-6-quinazolinyl]-2-propen-1-yl]acetamide](/img/structure/B1684472.png)





![N-[(2R)-2,3-dihydroxypropoxy]-3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzamide](/img/structure/B1684481.png)